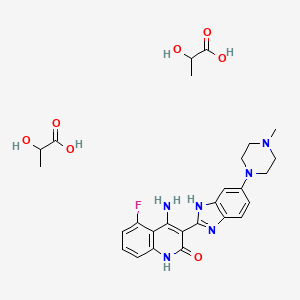

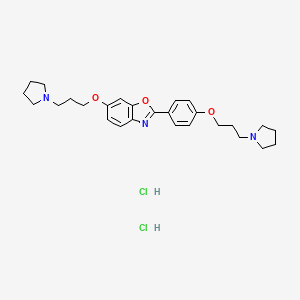

E6446 (dihydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

E6446 dihydrochloride is a novel synthetic antagonist for nucleic acid-sensing TLRs . It potently suppresses DNA stimulation of HEK:TLR9 cells with an IC50 of 10 nM .

Synthesis Analysis

E6446 was identified as a novel SCD1 inhibitor through a high-throughput virtual screen . It significantly inhibited adipogenic differentiation and hepatic lipogenesis via SCD1-ATF3 signaling .Molecular Structure Analysis

E6446 dihydrochloride is an orally active TLR7/9 inhibitor with anti-inflammatory activity . It is also known as a potent SCD1 inhibitor .Chemical Reactions Analysis

E6446 dihydrochloride is a specific Toll-like receptor 9 inhibitor . It is orally bioavailable (20%) and has high volumes of distribution in mice (95.9 l/kg) .Physical And Chemical Properties Analysis

E6446 dihydrochloride is a potent and orally active TLR7 and TLR9 antagonist . It is also a potent SCD1 inhibitor (KD: 4.61 μM), significantly inhibiting adipogenic differentiation and hepatic lipogenesis through SCD1-ATF3 signaling .Aplicaciones Científicas De Investigación

Toll-Like Receptor (TLR) Antagonist

E6446 dihydrochloride is a potent and orally active antagonist of TLR7 and TLR9 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses. By acting as an antagonist, E6446 dihydrochloride can help to modulate these responses, which may be beneficial in conditions characterized by excessive or inappropriate immune activation.

Inflammatory Response Research

The compound is used in the research of deleterious inflammatory responses . By inhibiting TLR7 and TLR9, E6446 dihydrochloride can potentially reduce inflammation, making it a valuable tool in the study of inflammatory diseases.

Stearoyl-CoA Desaturase (SCD1) Inhibitor

E6446 dihydrochloride is also a potent inhibitor of SCD1 . SCD1 is an enzyme involved in fatty acid metabolism, and its inhibition can significantly affect adipogenic differentiation and hepatic lipogenesis. This makes E6446 dihydrochloride useful in studying metabolic disorders.

Adipogenic Differentiation Research

The compound significantly inhibits adipogenic differentiation through SCD1-ATF3 signaling . This makes it a valuable tool in the study of obesity and other conditions characterized by abnormal fat cell differentiation.

Hepatic Lipogenesis Research

E6446 dihydrochloride is used in the research of hepatic lipogenesis . By inhibiting SCD1, it can significantly affect the process of lipid production in the liver, which is a key factor in the development of fatty liver disease.

Non-Alcoholic Fatty Liver Disease (NAFLD) Research

The compound improves liver pathology in high-fat diet (HFD)-fed mice and may be useful in the study of non-alcoholic fatty liver disease (NAFLD) . By inhibiting hepatic lipogenesis, E6446 dihydrochloride can potentially reduce the accumulation of fat in the liver, a hallmark of NAFLD.

Mecanismo De Acción

Target of Action

E6446 dihydrochloride is a potent and orally active antagonist of Toll-like Receptors 7 and 9 (TLR7 and TLR9) . These receptors play a crucial role in the immune response, and their activation can lead to various immune-mediated inflammatory diseases . E6446 dihydrochloride is also a potent inhibitor of Stearoyl-Coenzyme A Desaturase 1 (SCD1) , which is abundantly expressed in liver and adipose tissue and plays a significant role in hepatic lipogenesis and adipogenesis .

Mode of Action

E6446 dihydrochloride interacts with its targets in a specific manner. It effectively inhibits the activation of human and mouse TLR9 and suppresses TLR9-DNA interaction in vitro . It also significantly inhibits adipogenic differentiation and hepatic lipogenesis through SCD1-ATF3 signaling .

Biochemical Pathways

E6446 dihydrochloride affects the biochemical pathways associated with its targets. It significantly inhibits adipogenic differentiation and hepatic lipogenesis via the SCD1-ATF3 signaling pathway . This inhibition leads to a decrease in the overaccumulation of lipids in the liver, a condition associated with nonalcoholic fatty liver disease (NAFLD) .

Pharmacokinetics

The pharmacokinetic properties of E6446 dihydrochloride contribute to its bioavailability and efficacy. It is orally bioavailable (20%) and has high volumes of distribution in mice (95.9 l/kg) .

Result of Action

The molecular and cellular effects of E6446 dihydrochloride’s action are significant. It effectively inhibits adipogenic differentiation and hepatic lipogenesis . Additionally, it significantly decreases hepatic steatosis, hepatic lipid droplet accumulation, and insulin resistance in high-fat diet (HFD)-fed mice .

Action Environment

The action, efficacy, and stability of E6446 dihydrochloride can be influenced by environmental factors. For instance, its effectiveness in reducing hepatic steatosis and insulin resistance has been observed in the context of a high-fat diet

Safety and Hazards

Direcciones Futuras

E6446 dihydrochloride improves liver pathology in high-fat diet (HFD)-fed mice and may be useful in the study of non-alcoholic fatty liver disease (NAFLD) . It can serve as a new, safe, and highly effective anti-NAFLD agent for future clinical use . It also provides a molecular basis for the future development of SCD1 inhibitors that inhibit both adipogenic differentiation and hepatic lipogenesis .

Propiedades

IUPAC Name |

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O3.2ClH/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30;;/h7-12,21H,1-6,13-20H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOUZINBHKWGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E6446 (dihydrochloride) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)